molecular formula C15H16N2O2 B13019102 Methyl 6-(benzylamino)-5-methylnicotinate

Methyl 6-(benzylamino)-5-methylnicotinate

Cat. No.: B13019102
M. Wt: 256.30 g/mol
InChI Key: XSIJNBWDKCRNRS-UHFFFAOYSA-N
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Description

Context and Significance of Nicotinate (B505614) Derivatives in Chemical Biology and Drug Discovery

Nicotinate, or nicotinic acid, and its derivatives are fundamental molecules in biological systems. nih.gov As a form of vitamin B3, niacin is a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are essential for numerous metabolic redox reactions in all living cells. nih.govgenome.jp The pyridine (B92270) nucleus is a common scaffold in a vast class of naturally occurring compounds known as alkaloids, many of which possess significant pharmacological activities, including antimalarial, anticancer, and analgesic properties. wikipedia.org

The chemical tractability of the nicotinate structure allows for modifications at various positions of the pyridine ring, leading to a wide array of derivatives with diverse biological functions. Researchers have explored these derivatives for their potential as therapeutic agents. For instance, substituted pyridine compounds have shown promise as antimicrobial, antiviral, antitumor, and anti-inflammatory agents. mdpi.comnih.gov A notable example of a substituted nicotinate derivative in research is 6-aminonicotinamide (B1662401) (6AN), which acts as an inhibitor of the enzyme 6-phosphogluconate dehydrogenase (6PGD), a key player in the pentose (B10789219) phosphate pathway. nih.gov The inhibition of this pathway is a strategy being explored in cancer research, highlighting the potential of substituted nicotinates to modulate metabolic pathways for therapeutic benefit. nih.gov The development of new derivatives, such as various esters of 6-aminonicotinic acid, is an active area of investigation aimed at improving pharmacological properties. nih.gov

Structural Characteristics and Chemical Space of Methyl 6-(benzylamino)-5-methylnicotinate

The chemical structure of this compound brings together several functional groups that define its chemical properties and potential interactions. The core is a pyridine ring, an aromatic heterocycle containing a nitrogen atom, which imparts basic properties to the molecule. pipzine-chem.com This is attached to a methyl ester group, which can undergo hydrolysis, and a methyl group that adds to the steric bulk and electronic environment of the ring.

The most significant feature is the benzylamino group at the 6-position. This substituent consists of a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) linked to the pyridine ring via a secondary amine. This group introduces considerable steric bulk and hydrophobicity. The amine itself can act as a hydrogen bond donor, while the aromatic phenyl ring can participate in π-stacking interactions, which are often crucial for the binding of molecules to biological targets like enzymes and receptors. The stability of the benzylamino linkage can be influenced by its chemical environment; for instance, it can be susceptible to cleavage under certain strong oxidizing or acidic conditions. pipzine-chem.com The presence of the amino group also introduces the possibility of lactim-lactam tautomerism in related pyridinone structures, which could influence its reactivity and biological activity. mdpi.com

Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₂
Molecular Weight256.30 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds4

Overview of Current Academic Research Trajectories Pertaining to the Compound and its Structural Analogs

Given the limited direct research on this compound, current research trajectories are best understood by examining its structural analogs. The primary areas of investigation for related compounds involve their synthesis and the evaluation of their biological activities.

Synthetic Approaches The synthesis of this compound would likely proceed through a multi-step process. A common strategy for creating similar 6-aminopyridine derivatives involves the reaction of a 6-chloropyridine precursor with the desired amine. researchgate.netnih.gov In this case, a plausible route would be the condensation of a methyl 6-chloro-5-methylnicotinate with benzylamine (B48309).

Alternatively, methods for the direct benzylation of aminopyridines are also established. These can involve reductive amination using benzaldehyde (B42025) pipzine-chem.comthieme-connect.de or direct condensation with benzyl alcohol or benzyl chloride. orgsyn.org The synthesis of 6-aminonicotinic acid esters has been achieved through base-mediated reactions of 6-aminonicotinic acid with corresponding chlorides. nih.gov The synthesis of N-aryl substituted compounds can also be achieved through catalyzed coupling reactions, such as the Buchwald-Hartwig amination. nih.gov

Biological Activity of Structural Analogs Research into the biological activity of compounds structurally related to this compound is diverse.

Anticancer and Cytokinin Activity: A significant body of research exists for 6-benzylaminopurine (B1666704) (BAP) derivatives. nih.gov BAPs are a class of synthetic cytokinins, which are plant growth hormones. researchgate.netchemicalbook.com These compounds have also been investigated for their antiproliferative effects on human cancer cells, with studies suggesting that their mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs). nih.gov The presence of the benzylamino group is critical to this activity.

Enzyme Inhibition: The aminopyridine scaffold is being explored for the development of inhibitors for various enzymes. For example, aminopyridine derivatives have been synthesized and evaluated as potential inhibitors of BACE1 (beta-secretase 1), an enzyme implicated in Alzheimer's disease. nih.gov

Antimicrobial and Antiviral Properties: Pyridine and its derivatives are known to exhibit a broad spectrum of antimicrobial and antiviral activities. nih.gov The ability to functionalize the pyridine ring allows for the tuning of these properties.

Cardiotonic and Vasodilating Effects: Certain derivatives of 3-aminopyridin-2(1H)-one, which share the aminopyridine core, have been shown to have cardiotonic and vasodilating properties. mdpi.com

The research on these analogs suggests that this compound could be a candidate for investigation in several areas of medicinal chemistry. The combination of the nicotinate core, known for its role in metabolism, with the benzylamino group, a key feature in compounds with cytokinin and anticancer activity, presents a rationale for its potential biological significance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 6-(benzylamino)-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-11-8-13(15(18)19-2)10-17-14(11)16-9-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,16,17)

InChI Key

XSIJNBWDKCRNRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Methyl 6 Benzylamino 5 Methylnicotinate

Retrosynthetic Analysis of the Methyl 6-(benzylamino)-5-methylnicotinate Scaffold

A retrosynthetic analysis of this compound guides the formulation of a logical synthetic plan. The primary disconnection points are the C-N bond of the benzylamino group and the ester linkage of the methyl nicotinate (B505614).

The C6-N bond is a prime candidate for disconnection via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. wikipedia.org This approach suggests a key intermediate: a pyridine (B92270) ring bearing a leaving group (e.g., a halogen) at the C-6 position and the requisite methyl and methyl ester groups at C-5 and C-3, respectively. The corresponding synthons would be benzylamine (B48309) and a suitably functionalized pyridine.

A further disconnection of the ester group points to a carboxylic acid precursor, 6-(benzylamino)-5-methylnicotinic acid, which could be esterified in a final step. However, a more common and convergent strategy involves introducing the ester functionality early on. This leads to the key precursor, Methyl 6-chloro-5-methylnicotinate chemscene.com, which can then react with benzylamine to form the target molecule.

The construction of the trisubstituted pyridine core itself can be approached in several ways, either by building the ring from acyclic precursors or by functionalizing a pre-existing pyridine ring. The latter is often more practical, starting from a simpler, commercially available pyridine derivative.

Methodologies for Constructing the Substituted Nicotinate Core

The formation of the central methyl 5-methylnicotinate structure, substituted with a leaving group at C-6, is a critical phase of the synthesis.

The methyl ester group at the C-3 position is typically introduced via standard esterification procedures. If the synthesis starts from the corresponding nicotinic acid, a Fischer-Speier esterification is a common choice. This method involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or gaseous hydrogen chloride. researchgate.netprepchem.com For instance, 6-Methylnicotinic acid can be refluxed in methanol saturated with hydrogen chloride to yield Methyl 6-methylnicotinate (B8608588). prepchem.com The reaction mixture is then neutralized, and the product is extracted. researchgate.netchemicalbook.com

Alternatively, if the synthesis proceeds through an intermediate like 6-methylnicotinic acid, formed by oxidation of a precursor like 2-methyl-5-ethylpyridine, the resulting acid can be esterified by heating with methanol. environmentclearance.nic.ingoogle.com

The strategic placement of the methyl group at C-5 and a leaving group, typically chlorine, at C-6 on the nicotinate framework is pivotal. A common precursor for such structures is 2-methyl-5-ethylpyridine. Oxidation of the ethyl group at the 5-position using nitric acid and sulfuric acid at elevated temperatures yields 6-methylnicotinic acid. environmentclearance.nic.ingoogle.com Subsequent chlorination and esterification steps would be required to produce the key intermediate, Methyl 6-chloro-5-methylnicotinate. chemscene.com

Another approach involves starting with a pre-functionalized pyridine. For example, the synthesis could begin with a compound that already contains the methyl group at the desired position, which is then elaborated. A patent describes a process starting from γ-butyrolactone and methyl 6-methylnicotinate to build a more complex structure, indicating the availability of this starting material. patsnap.com

Introduction of the Benzylamino Substituent at C-6

The introduction of the benzylamino group at the C-6 position is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org In this key step, an electron-deficient pyridine ring, activated by a suitable leaving group at C-6, reacts with benzylamine.

The precursor, Methyl 6-chloro-5-methylnicotinate , serves as an ideal substrate for this transformation. chemscene.com The chlorine atom at C-6 is displaced by the nucleophilic benzylamine. The reaction is generally facilitated by the electron-withdrawing nature of the adjacent ring nitrogen and the ester group, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org The reaction is often carried out by heating the two reactants in a suitable solvent, sometimes in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Alternatively, for less reactive aryl halides or for milder reaction conditions, a palladium-catalyzed Buchwald-Hartwig amination can be employed. wikipedia.org This cross-coupling reaction uses a palladium catalyst with a specialized phosphine (B1218219) ligand to form the C-N bond between the aryl halide and the amine. wuxiapptec.com

Synthetic Routes for Methyl Group Installation at C-5

The installation of the methyl group at the C-5 position is a crucial step that defines the substitution pattern of the final compound. One of the most direct methods involves starting with a precursor that already contains this feature. For example, 2-methyl-5-ethylpyridine is a common industrial starting material. The ethyl group can be oxidized to a carboxylic acid, which corresponds to the C-3 position of the nicotinate, while the methyl group at the 2-position of the starting material becomes the methyl group at the 6-position of the resulting nicotinic acid. environmentclearance.nic.ingoogle.com To obtain the desired 5-methyl substitution pattern, a starting material like 3,4-dimethylpyridine (B51791) or a related compound would be necessary, followed by selective oxidation and functionalization.

Synthesizing the 5-methylnicotinate core from acyclic precursors is another possibility, offering flexibility. For instance, a patent describes the reaction of β-aminocrotonic acid methyl ester with 1,1,3,3-tetramethoxypropane (B13500) in the presence of an acid to construct a 2-methylnicotinate ring system, which highlights a ring-forming strategy. google.com A similar strategy could be adapted to yield a 5-methyl substituted pattern by choosing appropriately substituted acyclic starting materials.

Optimization of Synthetic Protocols and Reaction Conditions

Optimizing the synthesis of this compound focuses primarily on the key bond-forming step: the coupling of benzylamine with Methyl 6-chloro-5-methylnicotinate.

For a Nucleophilic Aromatic Substitution (SNAr) reaction, key parameters to optimize include:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. A balance must be struck to achieve a good yield in a reasonable timeframe.

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used as they can solvate the reactants and intermediates effectively.

Base: The use of a non-nucleophilic base, such as potassium carbonate or triethylamine, can be beneficial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

For a Buchwald-Hartwig Amination approach, optimization is more complex and involves several variables. bristol.ac.ukresearchgate.netresearchgate.net

ParameterOptionsConsiderations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., GPhos Pd G6)Pre-catalysts can offer faster activation and milder reaction conditions. The choice can affect catalyst stability and efficiency. wuxiapptec.comresearchgate.net
Ligand Xantphos, XPhos, BINAP, DPPFThe ligand choice is crucial and depends on the specific substrates. Sterically hindered ligands often improve reaction outcomes. wikipedia.orgbristol.ac.ukresearchgate.net
Base NaOtBu, K₃PO₄, Cs₂CO₃The strength and solubility of the base are important. Strong, non-nucleophilic bases are typically required. researchgate.net
Solvent Toluene, Dioxane, THF, t-AmOHThe solvent affects solubility and reaction temperature. Ethereal and aromatic solvents are common. Chlorinated solvents should be avoided. wuxiapptec.com
Temperature Room temp. to >100 °COptimization can lead to lower reaction temperatures, which is beneficial for substrates with sensitive functional groups. wuxiapptec.comresearchgate.net

Systematic screening of these parameters, often using Design of Experiments (DoE) methodologies, can identify the optimal conditions that maximize yield and minimize impurities. bristol.ac.uk For example, studies have shown that for challenging substrates, a combination of a specific ligand like XPhos with a strong base at a controlled temperature can significantly improve yields. bristol.ac.uk

Catalyst Systems and Reagent Selection

The primary route for the synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction. The choice between these pathways depends on the nature of the starting materials and the desired reaction conditions.

A plausible and widely used method for this type of transformation is the Buchwald-Hartwig amination. researchgate.netresearchgate.net This palladium-catalyzed cross-coupling reaction is highly effective for forming carbon-nitrogen bonds. In a hypothetical synthesis, methyl 6-chloro-5-methylnicotinate would be a suitable starting material, reacting with benzylamine in the presence of a palladium catalyst and a suitable base.

Another viable approach is a nucleophilic aromatic substitution reaction, which is common for electron-deficient aromatic rings like pyridines. byjus.comnih.govlibretexts.org The presence of an electron-withdrawing group, such as the ester, can facilitate the displacement of a leaving group at the 6-position by benzylamine. In some cases, the reaction can be promoted by a catalyst like boric acid, which has been shown to be effective in the synthesis of related 2-(arylamino) nicotinic acid derivatives. nih.gov

The selection of reagents is critical for the success of the synthesis. Key reagents include the pyridine precursor, the aminating agent, a base, and the solvent.

Interactive Data Table: Catalyst Systems and Reagent Selection for the Synthesis of this compound (Based on Analogous Reactions)

Component Type Examples Function
Catalyst PalladiumPd(OAc)₂, Pd₂(dba)₃Facilitates C-N bond formation
LigandBINAP, XantphosStabilizes and activates the palladium catalyst
AcidBoric AcidActivates the pyridine ring for nucleophilic attack
Reagent Pyridine PrecursorMethyl 6-chloro-5-methylnicotinateProvides the core structure
Aminating AgentBenzylamineIntroduces the benzylamino group
BaseCs₂CO₃, K₂CO₃, NaOtBuNeutralizes the acid formed and facilitates the reaction
Solvent Aprotic PolarToluene, Dioxane, DMFProvides a suitable reaction medium

Advanced Isolation and Purification Techniques

Following the synthesis, a series of isolation and purification steps are necessary to remove unreacted starting materials, catalysts, and by-products. The typical work-up procedure for related nicotinic acid derivatives involves an initial extraction to separate the organic product from the aqueous phase.

Advanced purification techniques are then employed to achieve high purity of the final compound. Silica gel column chromatography is a standard and effective method for separating the target compound from impurities based on polarity. rsc.org The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is optimized to achieve the best separation.

Crystallization is another powerful purification technique. If the synthesized this compound is a solid, it can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial and is determined experimentally to find a system where the compound is soluble at high temperatures but less soluble at lower temperatures. For related compounds, solvents like ethanol (B145695) have been used for recrystallization. prepchem.com

In industrial settings, fractional distillation under high vacuum can be employed for the purification of liquid products or those with suitable boiling points. nih.gov

Interactive Data Table: Advanced Isolation and Purification Techniques for this compound (Based on Analogous Compounds)

Technique Principle Typical Solvents/Conditions Purpose
Extraction Partitioning between immiscible liquidsDichloromethane/Water, Ethyl Acetate/WaterInitial separation of the crude product from the reaction mixture
Silica Gel Column Chromatography Adsorption based on polarityHexane/Ethyl Acetate, Dichloromethane/MethanolSeparation of the target compound from by-products and unreacted reagents
Crystallization Differential solubility at varying temperaturesEthanol, Methanol, or mixed solvent systemsHigh-purity isolation of solid products
High Vacuum Distillation Separation based on boiling point differencesHigh vacuum conditionsPurification of liquid products or those with sufficient volatility

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

A ¹H NMR spectrum of Methyl 6-(benzylamino)-5-methylnicotinate would be expected to show distinct signals for each type of proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), would indicate the electronic environment of the protons. For instance, aromatic protons on the pyridine (B92270) and benzyl (B1604629) rings would typically resonate at higher chemical shifts (downfield) compared to the aliphatic protons of the methyl and benzyl CH₂ groups. Furthermore, the integration of these signals would correspond to the number of protons of each type. Spin-spin coupling patterns (e.g., singlets, doublets, triplets) would reveal the connectivity of adjacent, non-equivalent protons.

Carbon (¹³C) NMR Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in this compound. The chemical shifts of these signals would help in identifying the different types of carbon atoms, such as those in the aromatic rings, the carbonyl group of the ester, the methyl groups, and the benzylic methylene (B1212753) group. This technique is crucial for mapping the carbon skeleton of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, confirming which protons are adjacent to each other in the spin system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of specific protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for connecting different fragments of the molecule, for example, linking the benzyl group to the pyridine ring via the nitrogen atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is vital for determining the molecular weight and deducing the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the elemental composition and molecular formula, providing a high degree of confidence in the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

In an MS/MS experiment, the molecular ion of this compound would be isolated and fragmented. The resulting fragmentation pattern would provide valuable clues about the compound's structure. For example, characteristic losses, such as the methoxy (B1213986) group from the ester or the benzyl group, would help to confirm the connectivity of the different functional groups within the molecule.

A complete and accurate structural elucidation of this compound requires detailed experimental data from the aforementioned spectroscopic techniques. As of the latest searches, this specific information is not publicly available, precluding the generation of a comprehensive scientific article based on verified research findings.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

The foundational step for any X-ray diffraction study is the cultivation of a high-quality single crystal. For an organic compound like this compound, this is typically achieved through slow evaporation of a saturated solution. A variety of solvents would be screened to find a system in which the compound is moderately soluble and from which it crystallizes without incorporating solvent molecules into the lattice. Common solvent choices include ethanol (B145695), methanol (B129727), ethyl acetate, hexane (B92381), or mixtures thereof. The process is carried out in a dust-free, vibration-isolated environment over several days or weeks.

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head. Data acquisition is performed using a single-crystal X-ray diffractometer, which directs a monochromatic X-ray beam (commonly from a Mo or Cu source) onto the crystal. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₁₅H₁₆N₂O₂
Formula weight256.30 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = [value] Å, α = 90°
b = [value] Å, β = [value]°
c = [value] Å, γ = 90°
Volume[value] ų
Z4
Density (calculated)[value] g/cm³
Final R indices [I>2σ(I)]R₁ = [value], wR₂ = [value]
R indices (all data)R₁ = [value], wR₂ = [value]

Note: This table represents typical parameters collected during an X-ray diffraction experiment and is for illustrative purposes only, as specific data for the title compound is unavailable.

The collected diffraction data is processed to solve the crystal structure, typically using direct methods, which reveals the initial positions of the atoms. This initial model is then refined against the experimental data. The refinement process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.

A successful refinement would yield precise bond lengths and angles for the entire molecule. Key areas of interest in the conformational analysis of this compound would include the planarity of the pyridine ring, the torsion angles describing the orientation of the methyl ester and benzylamino substituents relative to the ring, and the conformation of the benzyl group itself. Intermolecular forces, such as hydrogen bonding involving the secondary amine (N-H) and the carbonyl oxygen of the ester, would also be identified, providing crucial information about the crystal packing arrangement.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, making the IR spectrum an invaluable tool for qualitative analysis.

For this compound, key expected absorption bands would include:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the stretching of the secondary amine in the benzylamino group.

Aromatic C-H Stretch: Multiple sharp bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹ from the methyl and methylene groups.

C=O Stretch: A strong, sharp absorption between 1710-1730 cm⁻¹ from the methyl ester carbonyl group.

C=C and C=N Stretches: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the pyridine and benzene (B151609) rings.

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region associated with the ester linkage.

The region from approximately 400 to 1400 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the entire molecular structure occur.

Table 2: Predicted Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch3300 - 3400
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Ester Carbonyl (C=O)Stretch1710 - 1730
Aromatic Ring (C=C/C=N)Stretch1450 - 1600
Ester (C-O)Stretch1100 - 1300

Note: This table is based on established correlation charts for functional groups and is predictive. Actual experimental values may vary.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering light from a laser source and analyzing the small frequency shifts in the scattered light that correspond to molecular vibrations. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric vibrations of the aromatic rings, which often produce strong Raman signals.

Vibrations involving non-polar bonds, which are typically weak in IR spectra.

The C=O stretch, which is also observable in Raman, though generally weaker than in the IR spectrum.

Together, IR and Raman spectra provide a more complete picture of the vibrational modes of the molecule, enhancing the confidence in its structural identification.

Computational Chemistry and Theoretical Investigations of Methyl 6 Benzylamino 5 Methylnicotinate

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution and reactivity, which are crucial for predicting how a molecule will behave in a chemical or biological environment.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 6-(benzylamino)-5-methylnicotinate, DFT calculations can be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles, in the ground state. These geometric parameters are essential for understanding the molecule's stability and shape.

Table 1: Representative Theoretical Ground State Properties of a Nicotinate (B505614) Scaffold (Hypothetical Data)

ParameterValue
Total Energy-X Hartrees
Dipole MomentY Debye
C=O Bond Length~1.2 Å
C-N Bond Angle~120°

Note: The data in this table is hypothetical and serves as an example of typical outputs from DFT calculations on similar molecular scaffolds.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the nitrogen and oxygen atoms of the nicotinate ring and the carbonyl group, and positive potential around the amino hydrogen. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with biological targets. nih.gov

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data for this compound)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: This table contains hypothetical values to illustrate the typical output of a HOMO-LUMO analysis.

Molecular Modeling and Dynamics Simulations for Conformational Landscape Exploration

The biological activity of a molecule is often dictated by its three-dimensional conformation. Molecular modeling and dynamics simulations are powerful tools to explore the conformational landscape of flexible molecules like this compound. The benzyl (B1604629) and methyl ester groups introduce rotational freedom, leading to a variety of possible low-energy conformations.

Molecular Dynamics (MD) simulations track the movement of atoms in a molecule over time, providing a dynamic picture of its behavior. nih.gov By simulating the molecule in a solvent environment, one can identify the most stable conformations and the transitions between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein. nih.gov The root-mean-square deviation (RMSD) of the atomic positions over the simulation time can indicate the stability of the molecule's conformation. nih.gov

In Silico Prediction of Molecular Interactions with Biological Macromolecules

The therapeutic potential of a compound is dependent on its ability to interact with biological macromolecules like enzymes and receptors. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. nih.gov

For this compound, docking studies could be performed against various potential biological targets. For example, based on the activities of related 6-aminonicotinic acid analogues, the GABA(A) receptor could be a potential target. nih.gov A docking simulation would place the molecule into the receptor's binding pocket and score the different poses based on factors like intermolecular energies and geometric complementarity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein.

Virtual Ligand Screening and Structure-Based Drug Design Principles Applied to the Nicotinate Scaffold

The nicotinate scaffold is a versatile starting point for drug design. Virtual ligand screening is a computational approach that involves screening large libraries of compounds against a specific biological target to identify potential hits. mdpi.comresearchgate.net By using the nicotinate core structure as a query, it is possible to search for other molecules with similar shapes and electrostatic properties that might exhibit similar biological activities.

Structure-based drug design utilizes the three-dimensional structure of the target protein to design novel, more potent, and selective inhibitors. If a crystal structure of a target protein in complex with a nicotinate derivative were available, it would provide a detailed blueprint for designing new analogues of this compound. Medicinal chemists could then introduce modifications to the benzyl or methyl groups to optimize interactions with the binding site, potentially leading to improved therapeutic properties. youtube.com

Structure Activity Relationship Sar Studies and Rational Design of Novel Analogs Based on Methyl 6 Benzylamino 5 Methylnicotinate

Systematic Modification of Substituents on the Nicotinate (B505614) Core and their Influence on Biological Profiles

The pyridine (B92270) ring of the nicotinate core is a versatile scaffold whose biological activity can be significantly modulated by the introduction of various substituents. Research on related nicotinate and pyridine structures demonstrates that even minor changes to the ring's substitution pattern can lead to profound differences in biological effect.

For instance, in studies on nicotinate derivatives as potential anti-inflammatory agents, the nature and position of substituents on the pyridine ring were critical for activity. Two series of novel compounds derived from nicotinic acid showed highly potent and selective inhibitory activity against the COX-2 enzyme. nih.gov The most potent compounds from this research, 4c and 4f , demonstrated selectivity indices 1.8 to 1.9 times higher than the reference drug, celecoxib. nih.gov Molecular docking studies suggested that these derivatives formed more favorable interactions within the COX-2 active site than celecoxib, explaining their enhanced inhibitory activity. nih.gov

Similarly, studies on other substituted heterocyclic rings highlight the importance of substituent effects. In a series of salicylanilides, modifications to the substitution pattern influenced Photosynthetic Electron Transport (PET) inhibition. mdpi.com The activity of 2-alkoxy substituted compounds was found to decrease with increasing lipophilicity and substituent bulkiness. mdpi.com This suggests that for the nicotinate core of Methyl 6-(benzylamino)-5-methylnicotinate, both the electronic properties and the size of any additional substituents would be critical factors in determining the biological profile of its analogs.

Elucidating the Role of the Benzylamino Moiety at C-6 in Molecular Recognition and Activity

The benzylamino group at the C-6 position is a critical pharmacophoric feature, likely playing a significant role in how the molecule is recognized by its biological target. This moiety provides a combination of a flexible linker (the amino group) and a bulky, hydrophobic aromatic ring (the benzyl (B1604629) group), which can engage in various non-covalent interactions.

In the development of acetylcholinesterase (AChE) inhibitors, a benzyl group within a piperidine (B6355638) structure was found to be a key component for potent activity. nih.gov The SAR study of these inhibitors revealed that replacing other parts of the molecule could be tolerated without a major loss in potency, as long as the benzyl-piperidine core was maintained. nih.gov This suggests the benzyl group is essential for anchoring the molecule within the binding site of the enzyme.

Furthermore, research into tyrosinase inhibitors based on a (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one scaffold underscores the importance of the benzylamino group. nih.gov The synthesis of these derivatives utilized N-benzyl-2-chloroacetamide as a key precursor to introduce the benzylamino functionality, which was integral to the final compounds' ability to inhibit the target enzyme. nih.gov These examples from different therapeutic areas indicate that the benzylamino moiety in this compound is likely crucial for establishing key binding interactions, such as π-π stacking or hydrophobic contacts, with a target receptor or enzyme active site.

Investigating the Impact of the Methyl Group at C-5 on Binding Affinity and Selectivity

The methyl group at the C-5 position, while seemingly a minor addition, can have a substantial impact on the molecule's conformational properties, binding affinity, and selectivity. The primary mechanisms for this influence are through steric effects and hydrophobic interactions.

Studies on the effects of C-5 methylation in other molecular systems have shown that this modification can lead to significant changes in biological function. For example, methylation at the C-5 position of cytosine in DNA can cause a dramatic conformational switch in DNA adducts, an effect attributed to the hydrophobic nature of the methyl group which can stabilize certain conformations. nih.gov This suggests the C-5 methyl group in this compound could lock the molecule into a more biologically active conformation or provide a favorable hydrophobic contact point within a binding pocket.

Furthermore, research on picrotoxinin (B1677863) (PXN) analogs revealed that methylation at the C5 position decreased potency against vertebrate ion channels while maintaining or increasing antagonism of homologous invertebrate channels. chemrxiv.org This demonstrates that a single methyl group can be a powerful tool for tuning receptor selectivity. The C5 methyl group was also found to stabilize the scaffold against degradation. chemrxiv.org In the context of transcription factors, specificity for methylcytosine was shown to depend on direct hydrophobic interactions with the 5-methyl group. nih.gov

Design Principles for Modulating Potency, Specificity, and Pharmacokinetic Attributes (excluding human data)

Rational drug design aims to optimize not only the interaction with the biological target (pharmacodynamics) but also the absorption, distribution, metabolism, and excretion (ADME) profile of a compound (pharmacokinetics). For analogs of this compound, specific structural modifications can be envisioned to modulate these properties.

Studies on para-substituted methylphenidate analogs in rats showed that substitution profoundly affects the pharmacokinetic profile. nih.gov For instance, a para-bromo substitution on the phenyl ring significantly increased the mean residence time and elimination half-life while substantially lowering clearance compared to the parent compound. nih.gov This highlights a key principle: introducing halogen atoms can modulate metabolic stability and clearance rates. The distribution into tissues, including the central nervous system, was also heavily influenced by the nature of the para-substituent. nih.gov

Lipophilicity is another critical parameter. Work on salicylanilides showed a direct correlation between the lipophilicity of substituents and biological activity, although the direction of this correlation depended on the specific assay. mdpi.com For PET-inhibiting activity, increased lipophilicity was beneficial in one part of the molecule but detrimental in another, indicating that a delicate balance must be achieved. mdpi.com Therefore, to modulate the pharmacokinetic profile of this compound, one could systematically vary substituents on the benzyl ring to alter lipophilicity and metabolic stability, thereby influencing half-life, clearance, and tissue distribution.

Bioisosteric Replacements and Scaffold Hopping Strategies for Derivative Generation

To expand beyond simple substituent modifications and explore novel chemical space, medicinal chemists employ strategies like bioisosteric replacement and scaffold hopping. A bioisostere is a functional group or atom that retains the parent molecule's biological activity while potentially improving its physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.comchem-space.com

For this compound, several bioisosteric replacements could be considered:

Methyl Ester: The methyl ester group is a common site for modification to improve metabolic stability. nih.gov It could be replaced with bioisosteres such as small amides, oxazoles, oxadiazoles, or tetrazoles to alter polarity, hydrogen bonding capability, and susceptibility to hydrolysis. nih.govdrughunter.com

Benzylamino Group: The benzene (B151609) ring of the benzyl group could be replaced by other aromatic or heteroaromatic rings like pyridine or thiophene (B33073) to explore different binding interactions and alter metabolic profiles. cambridgemedchemconsulting.com The secondary amine could be replaced with an ether (-O-) or methylene (B1212753) (-CH2-) linker to probe the importance of the hydrogen bond-donating capability of the N-H group.

Nicotinate Core: The entire pyridine ring could be considered a scaffold. Scaffold hopping involves replacing this central core with a structurally different moiety that maintains the original spatial arrangement of the key pharmacophoric elements. nih.gov This strategy can lead to completely novel chemical series with potentially improved properties or new intellectual property. nih.gov For example, the nicotinate core could be hopped to other heterocycles like a pyrimidine, a thiazole, or even a non-aromatic bicyclic system that projects the key side chains in a similar vector. acs.orgresearchgate.net This approach was successfully used to discover novel inhibitors of NF-κB inducing kinase (NIK) and dual leucine (B10760876) zipper kinase (DLK). nih.govresearchgate.net

Advanced Analytical Methodologies for Compound Analysis and Research Characterization

Chromatographic Techniques for Purity Assessment and Quantitative Determination

Chromatography is the cornerstone for assessing the purity and determining the concentration of Methyl 6-(benzylamino)-5-methylnicotinate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

A robust, stability-indicating HPLC method is essential for the routine analysis and purity verification of this compound. A reversed-phase HPLC method coupled with a Diode-Array Detector (DAD) is a common and effective approach for compounds of this class. mdpi.com

Method development would logically begin with a C18 stationary phase, which is effective for separating moderately polar and nonpolar compounds. Given the aromatic rings and the amine group in the structure, a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer is appropriate. sielc.com The buffer, potentially containing a modifier like trifluoroacetic acid (TFA), helps to ensure sharp peak shapes by suppressing the ionization of the amine group. nih.gov Detection is typically performed by monitoring UV absorbance at wavelengths where the chromophores of the molecule, such as the pyridine (B92270) and benzene (B151609) rings, exhibit strong absorption, likely in the range of 210-270 nm. sielc.comstarnacells.com

Validation of the developed HPLC method is critical to ensure its reliability, accuracy, and precision. This process is conducted according to established guidelines and involves evaluating several key parameters.

Table 1: Representative HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaPurpose
Specificity / Selectivity The analyte peak is well-resolved from impurities and matrix components (Peak Purity > 99%).Ensures the method measures only the intended compound without interference.
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.Confirms a direct proportional relationship between detector response and concentration.
Accuracy Recovery of 98-102% for spiked samples at different concentrations.Measures the closeness of the experimental value to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.Demonstrates the method's consistency for repeated measurements under the same (repeatability) and different (intermediate) conditions. rsc.org
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. mdpi.comThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest concentration of the analyte that can be accurately and precisely measured.
Robustness RSD ≤ 2% after minor changes in method parameters (e.g., pH, flow rate).Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for identifying and quantifying volatile organic compounds. cmbr-journal.com It is well-suited for analyzing this compound, which contains the relatively volatile methyl nicotinate (B505614) moiety. researchgate.net This method is especially useful for profiling volatile impurities that may be present from the synthesis process or as degradation products.

A typical GC-MS method would involve injecting a solution of the compound into a heated port to ensure volatilization. The separation is carried out on a capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS type), which separates compounds based on their boiling points and interactions with the stationary phase. frontiersin.org A temperature gradient program is used to elute compounds with a wide range of volatilities. frontiersin.org The mass spectrometer then fragments the eluting compounds and detects the resulting ions, providing both quantitative data and structural information for identification. This technique is highly sensitive and can be operated in selected ion monitoring (SIM) mode for enhanced quantitative performance on known impurities. researchgate.net

Stability Studies in Relevant Research Solvents and Controlled Environmental Conditions (e.g., aqueous solutions)

Understanding the chemical stability of this compound is crucial for ensuring the integrity of research findings. Stability studies are designed to evaluate how the compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. cjhp-online.canih.gov These studies typically use a validated stability-indicating HPLC method to monitor the parent compound's concentration and detect any degradation products. sefh.es

The compound would be stored in various research-relevant solvents (e.g., DMSO, ethanol (B145695), aqueous buffers) at different temperatures (refrigerated, room temperature, and elevated) and light conditions (protected from light vs. exposed to UV light). cjhp-online.canih.gov Samples are analyzed at predetermined time points. The primary degradation pathways to investigate would include hydrolysis of the methyl ester group to form the corresponding carboxylic acid and oxidation of the benzylamino moiety. Studies on related aminopyridine compounds have shown them to be chemically stable under typical storage conditions. nih.govsefh.es

Table 2: Illustrative Stability Study Design and Hypothetical Results

ConditionTime PointHypothetical % Recovery of Parent CompoundObservations
Aqueous Buffer (pH 7.4), 25°C, Protected from Light 30 Days99.5%Minimal degradation observed.
Aqueous Buffer (pH 7.4), 40°C, Protected from Light 30 Days96.2%Slight degradation, potential formation of hydrolysis product detected by HPLC.
DMSO Solution, 25°C, Protected from Light 90 Days99.8%Compound is highly stable in DMSO stock solution.
Aqueous Buffer (pH 7.4), 25°C, Exposed to UV Light 24 Hours92.0%Potential for photodegradation, as seen with other nicotinic acid derivatives. nih.gov

Spectrophotometric Methods for Concentration Determination in Research Solutions

UV-Vis spectrophotometry offers a rapid and straightforward method for determining the concentration of this compound in solution, provided no other components absorb significantly at the analysis wavelength. The presence of the substituted pyridine and benzene ring systems results in strong UV absorbance. sielc.com

The method involves measuring the absorbance of solutions of the compound at its wavelength of maximum absorbance (λmax). For related structures like nicotinic acid and benzylamine (B48309), characteristic absorbance maxima are observed between 200 nm and 270 nm. sielc.comnih.govstarna.com A calibration curve is constructed by plotting absorbance versus a series of known concentrations. This curve, which should adhere to the Beer-Lambert law, can then be used to determine the concentration of unknown samples. This technique is particularly useful for quickly verifying the concentration of stock solutions prepared for research experiments.

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Metabolite Profiling in Preclinical Research Models

To understand the metabolic fate of this compound in a biological system, advanced hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. nih.gov These studies are typically performed using in vitro preclinical models, such as liver microsomes or hepatocytes, or in vivo models. nih.gov

The workflow involves incubating the compound with the biological matrix, followed by extraction of the parent compound and its metabolites. The extract is then analyzed by LC-MS/MS. The high-resolution mass spectrometer can accurately determine the mass of potential metabolites, allowing for the prediction of their elemental composition. Tandem MS (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification. nih.gov

Common metabolic pathways for a molecule like this compound would include Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation).

Table 3: Predicted Metabolic Pathways and Mass Shifts for this compound

Metabolic ReactionDescriptionChange in Mass (Da)
Hydroxylation Addition of an -OH group to an aromatic ring or alkyl chain.+16
N-Debenzylation Cleavage of the benzyl (B1604629) group from the nitrogen atom.-90
Ester Hydrolysis Conversion of the methyl ester to a carboxylic acid.-14
N-Oxidation Oxidation of the pyridine nitrogen.+16
Glucuronidation Conjugation with glucuronic acid, typically at a hydroxyl group.+176
Sulfation Conjugation with a sulfate (B86663) group, typically at a hydroxyl group.+80

This multi-platform analytical approach ensures a thorough characterization of this compound, supporting its reliable use in scientific research. mdpi.com

Future Directions and Emerging Research Avenues for Methyl 6 Benzylamino 5 Methylnicotinate

Development of the Compound as Chemical Probes for Target Validation in Biological Systems

The development of chemical probes is essential for dissecting biological pathways and validating new drug targets. rsc.orgnih.gov The structure of Methyl 6-(benzylamino)-5-methylnicotinate, which contains a substituted pyridine (B92270) ring, is well-suited for this purpose. Pyridine derivatives have been successfully developed into chemical probes for exploring complex signaling pathways, such as neurotrophic signaling. nih.gov

To function as a chemical probe, a molecule typically requires a "handle" for attaching reporter tags like fluorophores or biotin. The benzylamino group or the methyl ester on the nicotinate (B505614) ring could potentially be modified for this purpose without significantly altering the core binding properties of the scaffold. Researchers could synthesize analogues with linkers at these positions to facilitate the study of protein-ligand interactions and to identify the specific biological targets of this compound class.

Table 1: Potential Modifications for Chemical Probe Development

Modification SitePotential Linker TypeReporter TagResearch Goal
Benzylamino GroupAlkyl chain with terminal amine/acidBiotinTarget identification via pull-down assays and mass spectrometry.
Methyl EsterHydrolysis followed by amide couplingFluorophoreVisualization of target localization in cells via microscopy.
Aromatic Ring (Benzyl)Introduction of an azide (B81097) or alkyneClick-chemistry handleBio-orthogonal labeling for in-situ target engagement studies.

These probes would enable researchers to validate the compound's mechanism of action and confirm its engagement with predicted targets in a cellular context, a critical step in early-stage drug discovery.

Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful methodology for identifying lead compounds by screening low-molecular-weight fragments that bind weakly to a target. youtube.comnih.govrsc.org These fragments are then optimized and grown into more potent molecules. nih.gov The core structure of this compound can be considered a "fragment-like" scaffold. The aminopyridine motif, in particular, is known to bind to the active sites of enzymes like proteases. nih.gov

The compound could be included in fragment screening libraries to identify new biological targets. drugdiscoverychemistry.com Alternatively, if a target is known, the molecule itself could serve as a starting point for a fragment-to-lead campaign. nih.gov Structure-based design would guide the elaboration of the fragment by adding substituents at key "growth vectors" to enhance interactions with the target protein. nih.govyoutube.com

Furthermore, the scaffold could be adapted for covalent inhibitor design. By incorporating a reactive "warhead," such as an acrylamide (B121943) or chloroacetamide, onto the core structure, the compound could be designed to form a permanent covalent bond with a specific nucleophilic residue (e.g., cysteine) in a target's binding site. nih.gov This strategy can lead to inhibitors with high potency and prolonged duration of action.

Table 2: FBDD and Covalent Design Strategies

StrategyApproachKey Structural FeaturePotential Advantage
FBDD Fragment Growing Use the existing scaffold and add functional groups to extend into adjacent binding pockets of a target protein.Rapidly improves potency and selectivity based on structural data. nih.gov
FBDD Fragment Linking Identify other fragments that bind to nearby sites and connect them to the core scaffold with a chemical linker.Creates a larger, higher-affinity molecule by combining binding energies. nih.gov
Covalent Design Warhead Incorporation Synthesize analogues containing an electrophilic group (e.g., acrylamide) designed to react with a nearby cysteine residue.Increased potency, target residence time, and potential for overcoming resistance. nih.gov

Exploration of Novel Applications in Materials Science or Catalysis (if structurally amenable)

While primarily explored in a biological context, substituted pyridines are also gaining attention in materials science. Certain multi-substituted pyridine derivatives have shown interesting photophysical properties, such as aggregation-induced emission (AIE), where they become highly fluorescent in an aggregated state. nih.govrsc.org The aromatic and substituted nature of this compound makes it a candidate for investigation into similar properties. Its potential as an organic light-emitting diode (OLED) material or a fluorescent sensor could be an unexplored avenue.

In the field of catalysis, pyridine-based structures are widely used as ligands for metal catalysts. The nitrogen atom of the pyridine ring can coordinate with a metal center, and the substituents on the ring can modulate the catalyst's electronic and steric properties. The specific substitution pattern of this compound could offer unique coordination chemistry. Research could explore its use as a ligand in asymmetric catalysis or other transition-metal-catalyzed reactions. The interaction between substituted pyridines can also be influenced by subtle forces like London dispersion, which is an emerging design element in modern catalysis. acs.org

Collaborative Research Initiatives Merging Computational and Experimental Methodologies for Accelerated Discovery

The future development of this compound and its analogues would be significantly enhanced by integrating computational and experimental approaches. researchgate.netrsc.org Computational chemistry can predict binding modes, estimate binding affinities, and suggest synthetic modifications to improve desired properties before a compound is ever synthesized.

Molecular docking simulations could screen virtual libraries of analogues against various protein targets to prioritize candidates. Quantum chemical calculations could predict photophysical properties relevant to materials science. researchgate.net These in silico findings would then guide experimental work, where the proposed compounds are synthesized and tested in the lab. This iterative cycle of prediction and validation accelerates the discovery process, saves resources, and allows for a more rational design of molecules with optimized functions. rsc.org Such collaborative initiatives are crucial for unlocking the full potential of novel chemical scaffolds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.